N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride
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Overview
Description
N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an azetidine ring, a carboxamide group, and a methoxyphenyl substituent. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride typically involves the reaction of 3-methoxyphenylamine with azetidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of N-(3-methoxyphenyl)azetidine-3-amine.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxyphenyl)azetidine-3-carboxamide hydrochloride
- N-(3-Methoxyphenyl)azetidine-2-carboxamide hydrochloride
- N-(3-Methoxyphenyl)pyrrolidine-3-carboxamide hydrochloride
Uniqueness
N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of the azetidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)azetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-9(5-10)13-11(14)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3,(H,13,14);1H |
InChI Key |
WXXKKBHXECERLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CNC2.Cl |
Origin of Product |
United States |
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